

JPS016: A Technical Guide to Targeted Protein Degradation of Class I HDACs

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Compound of Interest

Compound Name: JPS016
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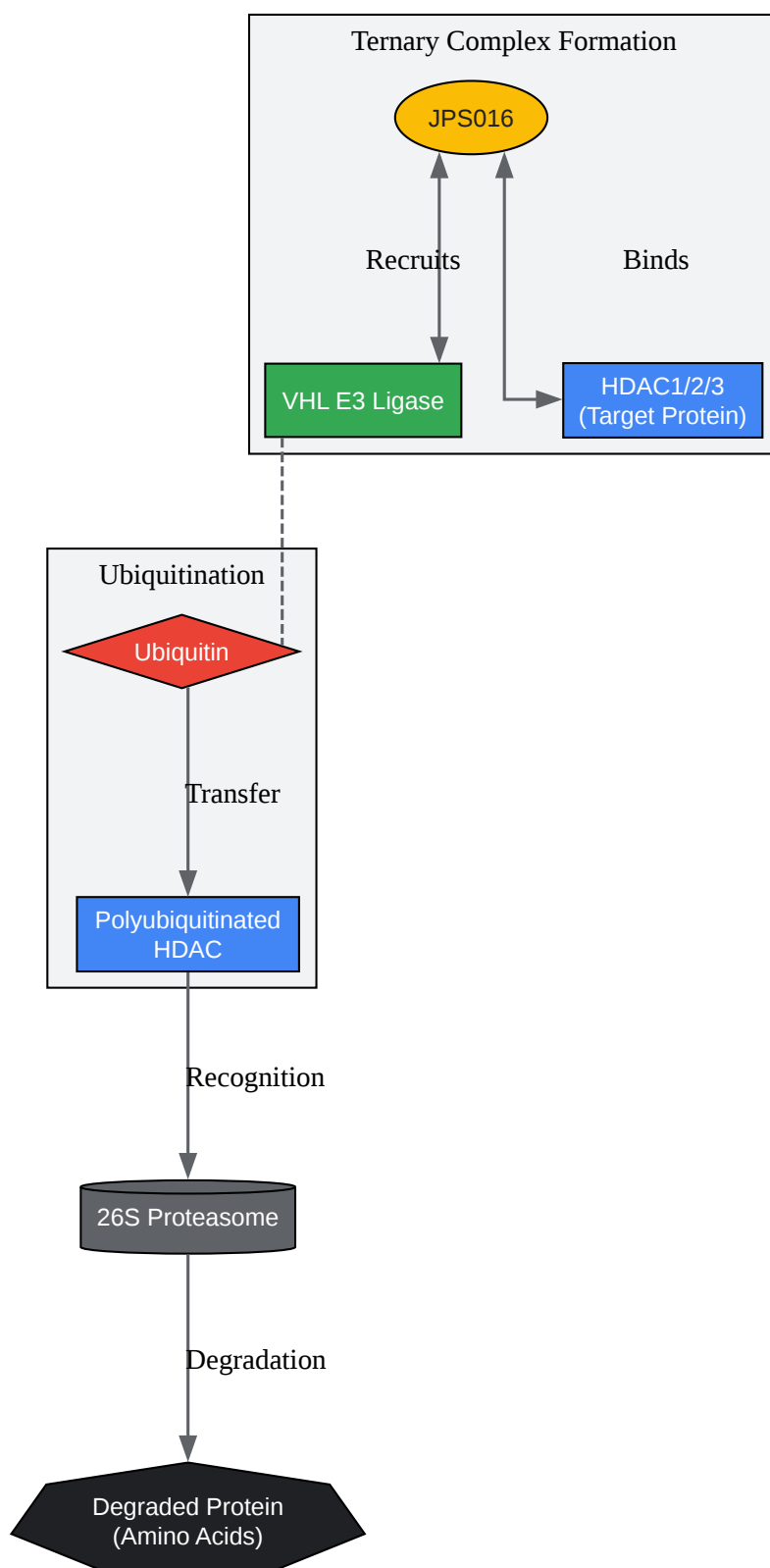
This in-depth technical guide provides a comprehensive overview of **JPS016**, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of Class I histone deacetylases (HDACs). This document details its mechanism of action, presents key quantitative data, and outlines experimental protocols for its characterization.

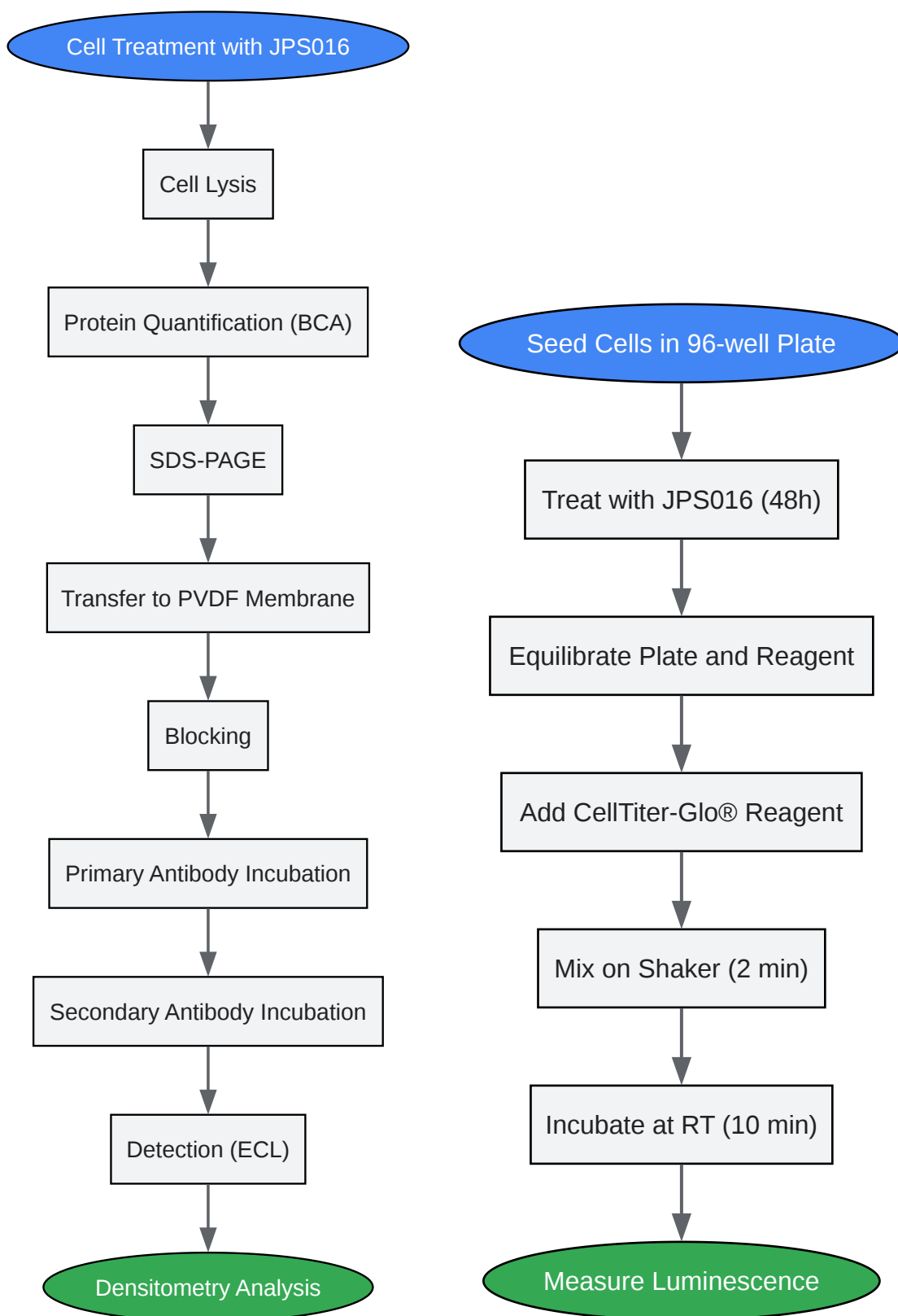
Core Mechanism of Action

JPS016 is a heterobifunctional molecule designed to induce the selective degradation of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][2] As a PROTAC, **JPS016** functions by coopting the cell's natural protein disposal machinery.[3] It is composed of a benzamide-based ligand that binds to the active site of Class I HDACs, a flexible linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

The simultaneous binding of **JPS016** to both an HDAC protein and the VHL E3 ligase results in the formation of a ternary complex.[1][3] This proximity facilitates the polyubiquitination of the HDAC by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors by eliminating the entire protein, thereby nullifying both its

enzymatic and non-enzymatic functions.[3] The degradation of HDAC1 and HDAC2, in particular, has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[2]





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References

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- [3. benchchem.com \[benchchem.com\]](#)
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